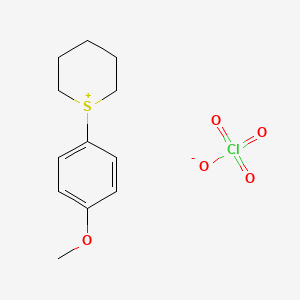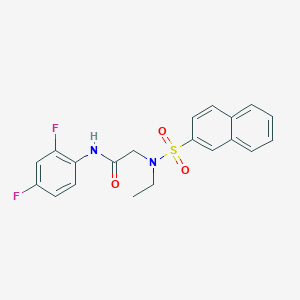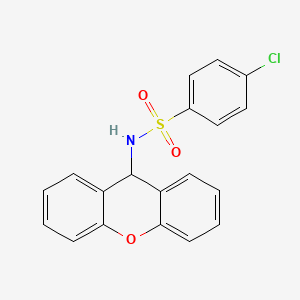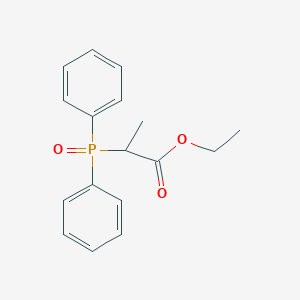![molecular formula C18H20ClNOS2 B4926334 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide](/img/structure/B4926334.png)
3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is an organic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-chlorothiophenol with 2-bromoethylamine under basic conditions to form the intermediate 2-[(4-chlorophenyl)sulfanyl]ethylamine.
Amidation reaction: The intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl or methylphenyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated or demethylated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-N-cyclohexylpropanamide
- 3-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)propanamide
- 3-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(4-methylphenyl)sulfanylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)23-13-11-20-18(21)10-12-22-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUXYRGDVXPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)

![2-Amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B4926292.png)

![N-{4-[(2-methoxy-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B4926307.png)
![Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate](/img/structure/B4926325.png)


![ETHYL 2-[(2-CHLOROPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE](/img/structure/B4926341.png)
![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)

![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![4-(2,4-DICHLOROPHENOXY)-N-{6-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]HEXYL}BUTANAMIDE](/img/structure/B4926362.png)
